Cas no 2138803-93-5 (4-(2-bromoethenyl)-1,3,5-trimethyl-1H-pyrazole)

4-(2-bromoethenyl)-1,3,5-trimethyl-1H-pyrazole 化学的及び物理的性質
名前と識別子
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- EN300-802173
- 4-(2-bromoethenyl)-1,3,5-trimethyl-1H-pyrazole
- 2138803-93-5
-
- インチ: 1S/C8H11BrN2/c1-6-8(4-5-9)7(2)11(3)10-6/h4-5H,1-3H3/b5-4+
- InChIKey: RABWBLABASXELJ-SNAWJCMRSA-N
- ほほえんだ: Br/C=C/C1C(C)=NN(C)C=1C
計算された属性
- せいみつぶんしりょう: 214.01056g/mol
- どういたいしつりょう: 214.01056g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
4-(2-bromoethenyl)-1,3,5-trimethyl-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-802173-1.0g |
4-(2-bromoethenyl)-1,3,5-trimethyl-1H-pyrazole |
2138803-93-5 | 95% | 1.0g |
$842.0 | 2024-05-21 | |
Enamine | EN300-802173-0.5g |
4-(2-bromoethenyl)-1,3,5-trimethyl-1H-pyrazole |
2138803-93-5 | 95% | 0.5g |
$809.0 | 2024-05-21 | |
Enamine | EN300-802173-0.1g |
4-(2-bromoethenyl)-1,3,5-trimethyl-1H-pyrazole |
2138803-93-5 | 95% | 0.1g |
$741.0 | 2024-05-21 | |
Enamine | EN300-802173-2.5g |
4-(2-bromoethenyl)-1,3,5-trimethyl-1H-pyrazole |
2138803-93-5 | 95% | 2.5g |
$1650.0 | 2024-05-21 | |
Enamine | EN300-802173-10.0g |
4-(2-bromoethenyl)-1,3,5-trimethyl-1H-pyrazole |
2138803-93-5 | 95% | 10.0g |
$3622.0 | 2024-05-21 | |
Enamine | EN300-802173-0.25g |
4-(2-bromoethenyl)-1,3,5-trimethyl-1H-pyrazole |
2138803-93-5 | 95% | 0.25g |
$774.0 | 2024-05-21 | |
Enamine | EN300-802173-5.0g |
4-(2-bromoethenyl)-1,3,5-trimethyl-1H-pyrazole |
2138803-93-5 | 95% | 5.0g |
$2443.0 | 2024-05-21 | |
Enamine | EN300-802173-0.05g |
4-(2-bromoethenyl)-1,3,5-trimethyl-1H-pyrazole |
2138803-93-5 | 95% | 0.05g |
$707.0 | 2024-05-21 |
4-(2-bromoethenyl)-1,3,5-trimethyl-1H-pyrazole 関連文献
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2. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
4-(2-bromoethenyl)-1,3,5-trimethyl-1H-pyrazoleに関する追加情報
Introduction to 4-(2-bromoethenyl)-1,3,5-trimethyl-1H-pyrazole (CAS No. 2138803-93-5)
4-(2-bromoethenyl)-1,3,5-trimethyl-1H-pyrazole (CAS No. 2138803-93-5) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential biological activities. This compound belongs to the pyrazole class, which is well-known for its broad spectrum of applications in medicinal chemistry. The presence of a bromoethenyl substituent and a trimethyl group on the pyrazole ring imparts distinct electronic and steric characteristics, making it a versatile scaffold for drug discovery.
The molecular structure of 4-(2-bromoethenyl)-1,3,5-trimethyl-1H-pyrazole consists of a central pyrazole ring substituted with three methyl groups at the 1, 3, and 5 positions, along with an ethenyl group attached to the 4-position that is further substituted with a bromine atom. This arrangement creates a molecule with both electron-withdrawing and electron-donating effects, which can influence its reactivity and interactions with biological targets. The compound's stability under various conditions and its ability to undergo functionalization make it a valuable intermediate in synthetic chemistry.
In recent years, there has been growing interest in exploring the pharmacological potential of pyrazole derivatives. Studies have shown that compounds with similar structural motifs exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The bromine atom in 4-(2-bromoethenyl)-1,3,5-trimethyl-1H-pyrazole serves as a handle for further chemical modifications, allowing researchers to tailor the molecule's properties for specific applications. For instance, cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings can be employed to introduce additional functional groups or link the compound to other pharmacophores.
One of the most compelling aspects of 4-(2-bromoethenyl)-1,3,5-trimethyl-1H-pyrazole is its role as a building block in the synthesis of more complex molecules. Researchers have utilized this compound to develop novel drug candidates targeting various diseases. For example, recent studies have demonstrated its utility in generating derivatives with enhanced binding affinity to certain enzymes or receptors. The trimethyl groups on the pyrazole ring contribute to steric hindrance, which can be exploited to optimize drug-like properties such as solubility and metabolic stability.
The bromine substituent also facilitates metal-catalyzed reactions, enabling the construction of polycyclic structures or the introduction of nitrogen-containing heterocycles. These modifications can lead to compounds with improved pharmacokinetic profiles or altered biological activities. Moreover, the pyrazole core itself is known for its ability to modulate enzyme activity through hydrogen bonding interactions. This feature makes 4-(2-bromoethenyl)-1,3,5-trimethyl-1H-pyrazole a promising candidate for developing inhibitors or activators of key biological pathways.
Recent advances in computational chemistry have further enhanced the understanding of how 4-(2-bromoethenyl)-1,3,5-trimethyl-1H-pyrazole interacts with biological targets. Molecular docking studies have been performed to predict binding modes and affinity for various proteins involved in disease processes. These virtual screening approaches have identified potential lead compounds that can be refined through experimental synthesis and characterization. The integration of experimental data with computational models has accelerated the discovery process and provided insights into structure-activity relationships.
The synthesis of 4-(2-bromoethenyl)-1,3,5-trimethyl-1H-pyrazole itself presents an interesting challenge due to the need for precise functionalization around the pyrazole ring. Traditional synthetic routes often involve multi-step sequences that require careful control of reaction conditions to avoid unwanted side products. However, recent methodologies have emerged that streamline these processes while maintaining high yields and purity. For instance, transition metal-catalyzed cyclizations or microwave-assisted reactions have been explored as efficient alternatives to conventional methods.
The versatility of 4-(2-bromoethenyl)-1,3,5-trimethyl-1H-pyrazole extends beyond pharmaceutical applications; it also finds utility in materials science and agrochemical research. Its ability to form stable complexes with metals makes it a candidate for developing catalysts or luminescent materials. Additionally, derivatives of this compound have shown promise as intermediates in synthesizing pesticides or herbicides due to their structural similarity to known bioactive molecules.
In conclusion,4-(2-bromoethenyl)-1,3,5-trimethyl-1H-pyrazole (CAS No.2138803-93-5) is a multifaceted compound with significant potential across multiple domains of chemical research. Its unique structural features enable diverse functionalizations and interactions with biological systems, making it a valuable tool for drug discovery, materials development, and beyond. As synthetic methodologies continue to evolve, researchers will undoubtedly uncover new applications for this intriguing molecule.
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